

Application Notes: MB 488 NHS Ester for Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **MB 488 NHS ester**

Cat. No.: **B15555379**

[Get Quote](#)

Introduction

MB 488 NHS ester is a highly efficient, amine-reactive fluorescent dye designed for the covalent labeling of proteins, antibodies, and other biomolecules for analysis in a variety of applications, including flow cytometry.^[1] As a member of the green-emitting class of fluorophores, it is spectrally similar to other widely used dyes such as Alexa Fluor® 488 and DyLight® 488.^{[2][3]} MB 488 is characterized by its strong light absorption, high fluorescence quantum yield, and exceptional photostability, making it an excellent choice for generating brightly stained cells that can be reliably detected by flow cytometers equipped with a 488 nm blue laser.^{[1][2]}

The N-hydroxysuccinimidyl (NHS) ester functional group enables a straightforward and robust conjugation chemistry by reacting with primary amines (e.g., the side chain of lysine residues) on the target molecule to form a stable, covalent amide bond.^{[2][4][5]} Key advantages of MB 488 include its high water solubility, which minimizes the potential for aggregation and self-quenching, ensuring a brighter and more specific signal in aqueous buffer systems used for cell staining.^{[1][2]}

Key Features:

- Bright Green Fluorescence: High quantum yield results in intense signals for easy detection of low-abundance targets.^[1]

- High Photostability: Resistance to photobleaching allows for extended analysis times and repeated sample acquisition without significant signal loss.[1][2]
- Excellent Water Solubility: Minimizes aggregation and non-specific binding, leading to improved signal-to-noise ratios.[2]
- Efficient Amine Reactivity: The NHS ester group provides a reliable method for covalently labeling antibodies and proteins.[1][4]
- Standard Laser Compatibility: Excitation and emission spectra are ideally suited for standard flow cytometer configurations using the 488 nm laser line.[6][7]

Quantitative Data Summary

The spectral and chemical properties of **MB 488 NHS Ester** are summarized in the table below. These characteristics make it a versatile reagent for creating fluorescent probes for flow cytometry.

Property	Value	References
Excitation Maximum (Ex)	~501 nm	[2][8][9]
Emission Maximum (Em)	~524 nm	[2][8][9]
Extinction Coefficient	~86,000 cm ⁻¹ M ⁻¹	[2]
Molecular Weight	~752.69 g/mol	[2]
Reactive Group	N-hydroxysuccinimidyl (NHS) Ester	[1][2]
Reactivity Target	Primary Amines (-NH ₂)	[2][5][8]
Spectrally Similar Dyes	Alexa Fluor® 488, DyLight® 488, FITC	[2][3][7]

Experimental Protocols

Protocol 1: Conjugation of MB 488 NHS Ester to an Antibody

This protocol provides a detailed method for labeling an antibody with **MB 488 NHS ester**. The procedure is optimized for labeling approximately 1 mg of an IgG antibody.

A. Materials Required:

- Antibody to be labeled (in an amine-free buffer like PBS)
- **MB 488 NHS ester**
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification/Desalting spin column (e.g., Sephadex G-25)
- Microcentrifuge tubes
- Spectrophotometer (for determining concentration and degree of labeling)

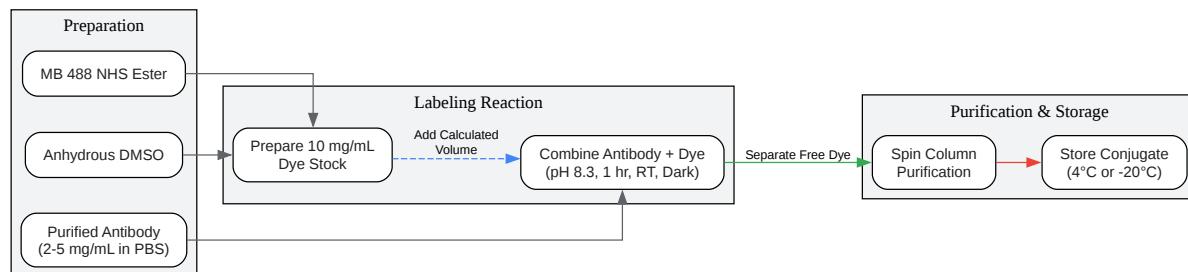
B. Antibody Preparation:

- Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the antibody for the NHS ester and must be removed.[10]
- If necessary, perform a buffer exchange using a desalting column or dialysis against PBS.
- Adjust the antibody concentration to 2-5 mg/mL in PBS for optimal labeling efficiency.[5][10] A lower concentration can be used, but may result in lower labeling efficiency.[5]

C. Preparation of Dye Stock Solution:

- Allow the vial of **MB 488 NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.[11]
- Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO.[11] Vortex briefly to ensure it is fully dissolved.[5] This stock solution should be used promptly.

D. Labeling Reaction:


- Transfer 1 mg of the prepared antibody to a microcentrifuge tube.
- Add the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3) to the antibody solution to constitute approximately 10% of the final reaction volume.
- Calculate the required volume of dye stock solution. A molar dye-to-antibody ratio between 5:1 and 15:1 is a good starting point for optimization.[12]
- Add the calculated volume of **MB 488 NHS ester** stock solution to the antibody solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature, protected from light.[4][7]

E. Purification of the Labeled Antibody:

- Prepare a desalting spin column according to the manufacturer's instructions to separate the labeled antibody from the unreacted free dye.[4]
- Load the entire reaction mixture onto the center of the equilibrated resin bed.
- Centrifuge the column (typically at ~1,500 x g for 2 minutes) to collect the purified, labeled antibody.[13] The free dye will be retained in the column resin.

F. Storage of the Conjugate:

- Store the purified MB 488-labeled antibody at 4°C for short-term use.[4]
- For long-term storage, add a stabilizer like BSA (to a final concentration of 0.1%) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][13]

[Click to download full resolution via product page](#)

Caption: Workflow for conjugating **MB 488 NHS ester** to an antibody.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol describes a general procedure for staining suspended cells with an MB 488-conjugated antibody for analysis by flow cytometry.

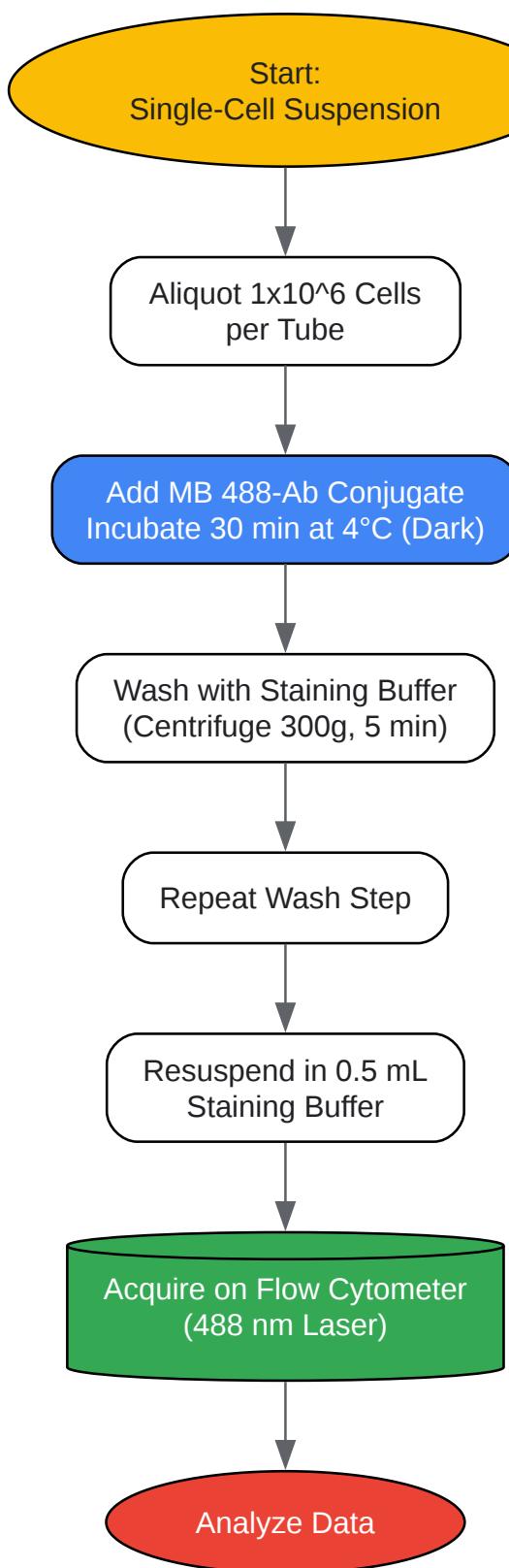
A. Materials Required:

- Single-cell suspension (e.g., cultured cells, peripheral blood mononuclear cells)
- MB 488-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1% FBS and 0.1% sodium azide)
- 12 x 75 mm polystyrene tubes for flow cytometry
- Centrifuge
- Flow Cytometer

B. Cell Preparation:

- Harvest cells and prepare a single-cell suspension. Ensure cell viability is greater than 90%.
- Count the cells and adjust the concentration to 1×10^7 cells/mL in ice-cold Staining Buffer.
- Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each flow cytometry tube.[[14](#)]

C. Antibody Staining:

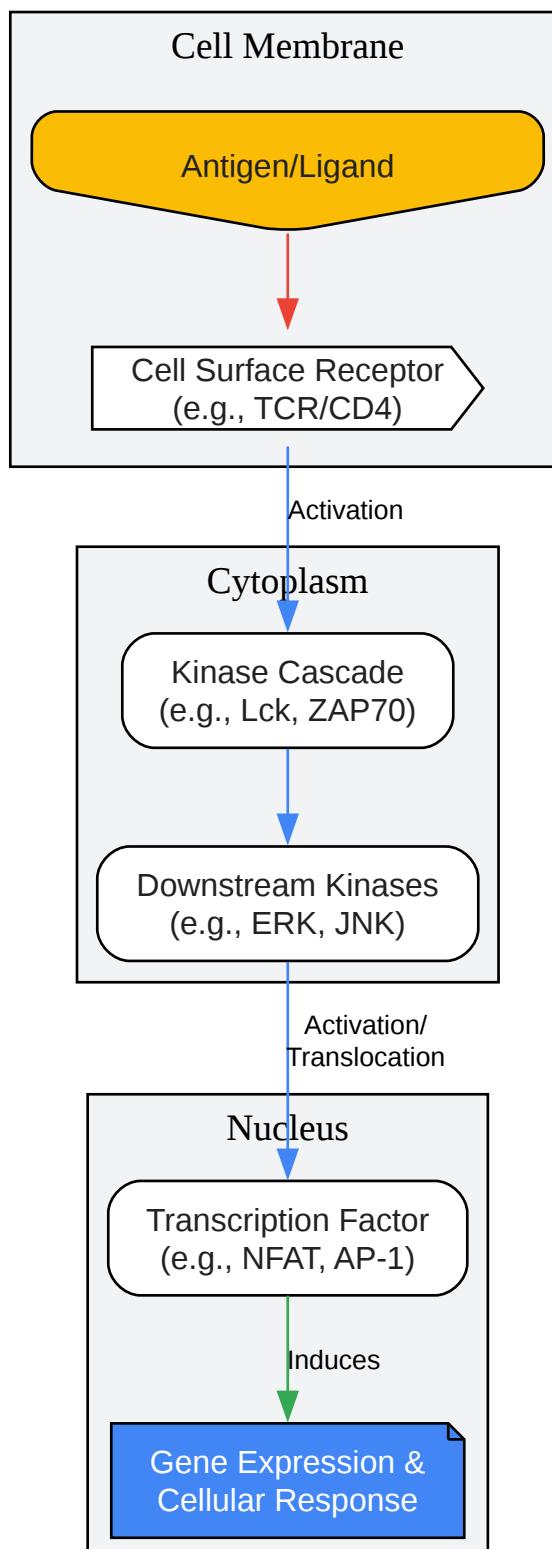

- Dilute the MB 488-conjugated antibody to its predetermined optimal concentration in Staining Buffer. Note: The optimal concentration should be determined by titration for each new antibody conjugate.
- Add the diluted antibody to the cell suspension in each tube.
- Gently vortex and incubate for 20-30 minutes at 4°C in the dark to prevent photobleaching. [[15](#)]

D. Washing:

- After incubation, add 2 mL of cold Staining Buffer to each tube to wash the cells.
- Centrifuge the tubes at 300-400 x g for 5 minutes at 4°C.[[16](#)]
- Carefully decant the supernatant without disturbing the cell pellet.
- Repeat the wash step one more time to ensure complete removal of unbound antibody.[[15](#)]

E. Data Acquisition:

- Resuspend the final cell pellet in 0.5 mL of cold Staining Buffer.[[14](#)]
- Keep the cells on ice and protected from light until analysis.
- Acquire the samples on a flow cytometer equipped with a 488 nm laser, collecting the emission signal in the appropriate green channel (e.g., FITC or Alexa Fluor 488 channel, typically around 530/30 nm).



[Click to download full resolution via product page](#)

Caption: General workflow for cell surface staining and flow cytometry.

Application Example: Immunophenotyping

A common application for MB 488-conjugated antibodies is immunophenotyping, where cell surface markers (e.g., CD antigens) are used to identify and quantify different cell populations within a heterogeneous sample like blood or dissociated tissue. For instance, an MB 488-conjugated anti-CD4 antibody can be used to identify helper T-cells. This analysis is often part of a larger signaling study where the activation state of these cells is of interest.

[Click to download full resolution via product page](#)

Caption: Simplified T-cell receptor signaling pathway.

References

- 1. MB 488 NHS ester | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. biotium.com [biotium.com]
- 6. bocsci.com [bocsci.com]
- 7. Alexa Fluor 488 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MB 488 NHS ester, 2766408-55-1 | BroadPharm [broadpharm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. broadpharm.com [broadpharm.com]
- 14. usbio.net [usbio.net]
- 15. clyte.tech [clyte.tech]
- 16. genetex.com [genetex.com]
- To cite this document: BenchChem. [Application Notes: MB 488 NHS Ester for Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15555379#mb-488-nhs-ester-for-flow-cytometry-applications\]](https://www.benchchem.com/product/b15555379#mb-488-nhs-ester-for-flow-cytometry-applications)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com